3-methoxy-N-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]propan-1-amine;oxalic acid
Overview
Description
3-methoxy-N-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]propan-1-amine;oxalic acid is a complex organic compound with potential applications in various scientific fields. This compound features a combination of methoxy, phenoxy, and amine groups, which contribute to its unique chemical properties.
Scientific Research Applications
3-methoxy-N-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]propan-1-amine typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Alkylation: Introduction of the prop-2-enyl group to the phenol derivative.
Etherification: Formation of the ethoxy linkages through nucleophilic substitution reactions.
Amine Formation: Introduction of the amine group via reductive amination or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]propan-1-amine can undergo various chemical reactions, including:
Oxidation: The methoxy and phenoxy groups can be oxidized under specific conditions.
Reduction: The amine group can be reduced to form different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Conditions vary depending on the specific substitution reaction, but may include the use of strong acids or bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce secondary or tertiary amines.
Mechanism of Action
The mechanism of action of 3-methoxy-N-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]propan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, methyl ester: Shares the methoxy and phenoxy groups but differs in its overall structure and functional groups.
2-Methoxyethylamine: Contains a methoxy group and an amine group, similar to the target compound.
1-Propene, 3-methoxy-2-methyl-: Another methoxy-containing compound with a different structural arrangement.
Uniqueness
This detailed article provides a comprehensive overview of 3-methoxy-N-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]propan-1-amine;oxalic acid, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-methoxy-N-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]propan-1-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3.C2H2O4/c1-4-6-17-15-16(2)7-8-18(17)22-14-13-21-12-10-19-9-5-11-20-3;3-1(4)2(5)6/h4,7-8,15,19H,1,5-6,9-14H2,2-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRRXFBBOSIKJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOCCNCCCOC)CC=C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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